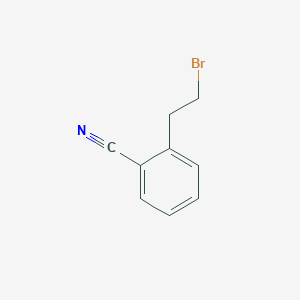

2-(2-Bromoethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

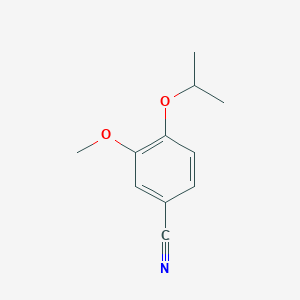

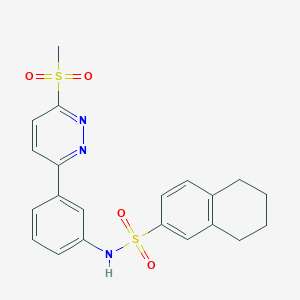

2-(2-Bromoethyl)benzonitrile is a chemical compound with the CAS Number: 101860-81-5 . It has a molecular weight of 210.07 and is a light-yellow to yellow liquid .

Molecular Structure Analysis

The InChI code for 2-(2-Bromoethyl)benzonitrile is1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom in the molecule. Chemical Reactions Analysis

As mentioned earlier, 2-(Bromomethyl)benzonitrile can react with 2 H -tetrazole in the presence of KOH to yield 4- [(2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It can also undergo base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Physical And Chemical Properties Analysis

2-(2-Bromoethyl)benzonitrile is a light-yellow to yellow liquid . and is stored at room temperature .Scientific Research Applications

Synthesis of β-Peptidomimetics

2-(2-Bromoethyl)benzonitrile: is utilized in the synthesis of small β-peptidomimetics . These compounds mimic the structure and function of natural peptides and are significant in the development of new pharmaceuticals, particularly as antimicrobial agents.

Creation of Tetrazole Derivatives

In chemical synthesis, 2-(2-Bromoethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile . This reaction is valuable for creating tetrazole derivatives, which are important in various fields including pharmaceuticals and agrochemicals.

Indenoisoquinolinone Compounds

This chemical serves as a precursor in the base-promoted condensation reaction with homophthalic anhydride to produce 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one . These compounds have potential applications in medicinal chemistry, particularly in the synthesis of therapeutic agents.

Molecular Simulation Visualizations

2-(2-Bromoethyl)benzonitrile: is referenced in the context of molecular simulations . Programs like Amber , GROMACS , and Pymol use this compound in simulations to produce visualizations that are crucial for understanding molecular interactions and dynamics.

Safety and Hazards

The safety information for 2-(2-Bromoethyl)benzonitrile includes the following hazard statements: H302, H312, H332 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. Therefore, precautionary measures such as wearing protective gloves and avoiding breathing the vapors are recommended .

Mechanism of Action

Target of Action

It’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .

Mode of Action

Brominated compounds like this often act through a mechanism of electrophilic aromatic substitution . The bromine atom on the ethyl group can be replaced by a nucleophile, leading to various reactions .

Biochemical Pathways

It’s known that brominated compounds can participate in various reactions, such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

As a small molecule, it’s likely to be absorbed well in the body. The bromine atom might make the compound more lipophilic, potentially affecting its distribution and metabolism .

Result of Action

It’s known that brominated compounds can cause various changes at the molecular level, such as modifying protein function or disrupting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromoethyl)benzonitrile . Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability .

properties

IUPAC Name |

2-(2-bromoethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZRKPDDKSEWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)

![1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893745.png)

![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)

![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)

![5-(6-Tert-butylpyridazin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2893760.png)